N-(4-carbamoylphenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
“N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the piperidine ring with furan-2-carbonyl chloride under basic conditions.
Attachment of the 4-carbamoylphenyl group: The final step involves the coupling of the 4-carbamoylphenyl group to the piperidine ring, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, piperidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological targets.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)piperidine-4-carboxamide: Lacks the furan-2-carbonyl group, potentially altering its biological activity.
1-(furan-2-carbonyl)piperidine-4-carboxamide: Lacks the 4-carbamoylphenyl group, which might affect its binding properties.
Uniqueness
The presence of both the furan-2-carbonyl and 4-carbamoylphenyl groups in “N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” makes it unique, potentially offering a distinct profile of biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H19N3O4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O4/c19-16(22)12-3-5-14(6-4-12)20-17(23)13-7-9-21(10-8-13)18(24)15-2-1-11-25-15/h1-6,11,13H,7-10H2,(H2,19,22)(H,20,23) |
InChI Key |
VFBRWWFUSNFCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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